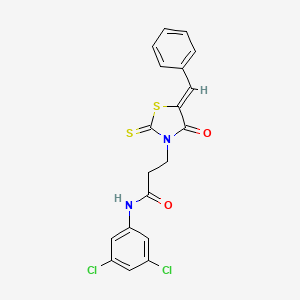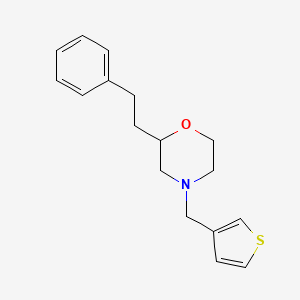![molecular formula C18H25N3O2 B5971262 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide](/img/structure/B5971262.png)
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide, also known as DPPB, is a chemical compound that has been extensively studied for its potential use in scientific research. DPPB is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and inflammation. In
作用機序
TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, protons, and capsaicin. Activation of TRPV1 leads to the influx of calcium ions into the cell, which triggers various signaling pathways. N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide acts as a competitive antagonist of TRPV1 by binding to the channel and preventing the influx of calcium ions. This results in the inhibition of TRPV1-mediated responses such as pain sensation and inflammation.
Biochemical and Physiological Effects
This compound has been shown to effectively block TRPV1-mediated responses in various in vitro and in vivo models. It has been demonstrated to reduce pain behavior in animal models of inflammatory and neuropathic pain. This compound has also been shown to reduce inflammation in animal models of acute and chronic inflammation. In addition, this compound has been shown to have a role in thermoregulation, cardiovascular function, and gastrointestinal motility.
実験室実験の利点と制限
One of the advantages of using N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide in lab experiments is its selectivity for TRPV1. This allows for the specific investigation of TRPV1-mediated responses without affecting other ion channels. However, one of the limitations of using this compound is its relatively low potency compared to other TRPV1 antagonists. This may require higher concentrations of this compound to be used in experiments, which could lead to non-specific effects.
将来の方向性
There are several future directions for research on N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide. One area of interest is the investigation of the role of TRPV1 in various disease states such as cancer and diabetes. This compound could be used as a tool to study the involvement of TRPV1 in these diseases. Another area of interest is the development of more potent and selective TRPV1 antagonists. This could lead to the development of new therapeutics for pain and inflammation. Finally, the investigation of the physiological and biochemical effects of this compound in various animal models could provide insights into the role of TRPV1 in various physiological processes.
合成法
The synthesis of N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide involves a series of chemical reactions starting from 4-propoxybenzoic acid. The first step is the conversion of 4-propoxybenzoic acid to 4-propoxybenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 3-amino-1-(3,5-dimethylpyrazol-1-yl)propan-2-ol in the presence of triethylamine to yield this compound.
科学的研究の応用
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide has been used in various scientific research studies to investigate the role of TRPV1 in pain sensation and inflammation. It has been shown to effectively block TRPV1-mediated responses in vitro and in vivo. This compound has also been used to study the involvement of TRPV1 in various physiological processes such as thermoregulation, cardiovascular function, and gastrointestinal motility.
特性
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-4-12-23-17-8-6-16(7-9-17)18(22)19-10-5-11-21-15(3)13-14(2)20-21/h6-9,13H,4-5,10-12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXBTQLKTHTRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCCCN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5971189.png)

![4-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5971197.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B5971213.png)


![2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B5971225.png)
![N~2~-(tert-butyl)-N~1~-[2-(dimethylamino)-4-quinolinyl]glycinamide diethanedioate](/img/structure/B5971234.png)

![N-(2,4-dimethoxybenzyl)-3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5971243.png)

![N-[4-(benzoylamino)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5971267.png)
![2-[4-(2,6-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5971268.png)
![2-({[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5971276.png)
